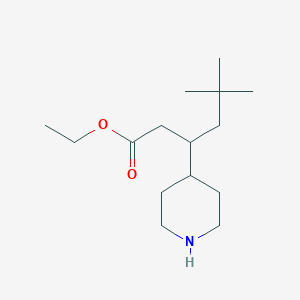![molecular formula C13H10ClN3O2S B13897523 2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine](/img/structure/B13897523.png)
2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine is an organic compound with the molecular formula C13H10ClN3O2S. It is a white to light yellow crystalline powder that is stable at room temperature. This compound is known for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical agents such as kinase inhibitors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine typically involves multiple steps. One common method starts with the chlorination of a pyrrolo[2,3-D]pyrimidine precursor using phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile. The final product is typically purified through recrystallization or chromatography .
化学反応の分析
Types of Reactions
2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as DMSO.
Electrophilic Substitution: Reagents like bromine or nitric acid.
Coupling Reactions: Catalysts like palladium(II) acetate and bases like potassium carbonate in solvents like toluene.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolo[2,3-D]pyrimidines.
Electrophilic Substitution: Formation of halogenated or nitrated derivatives.
Coupling Reactions: Formation of biaryl derivatives.
科学的研究の応用
2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of kinase inhibitors, which are important in cancer treatment.
Biological Research: Studied for its potential as an anti-inflammatory agent due to its ability to inhibit certain inflammatory mediators.
Chemical Biology: Utilized in the development of molecular probes for studying biological pathways.
Industrial Applications: Employed in the synthesis of advanced materials and agrochemicals.
作用機序
The mechanism of action of 2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine involves its interaction with molecular targets such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound also affects signaling pathways involved in inflammation by inhibiting the production of inflammatory mediators .
類似化合物との比較
2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:
4-Chloro-7-tosyl-7H-pyrrolo[2,3-D]pyrimidine: Used as an intermediate in the synthesis of tofacitinib, a Janus kinase inhibitor.
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D]pyrimidine: Known for its use in the synthesis of kinase inhibitors with different selectivity profiles.
7H-Pyrrolo[2,3-D]pyrimidine derivatives: These compounds exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects.
特性
分子式 |
C13H10ClN3O2S |
|---|---|
分子量 |
307.76 g/mol |
IUPAC名 |
2-chloro-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H10ClN3O2S/c1-9-2-4-11(5-3-9)20(18,19)17-7-6-10-8-15-13(14)16-12(10)17/h2-8H,1H3 |
InChIキー |
MICPVGATHNRMKH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CN=C(N=C32)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R,4R,5R)-3,4-bis[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-vinyl-tetrahydrofuran-2-one](/img/structure/B13897445.png)
![6,6-Dichlorobicyclo[3.1.0]hexan-2-one](/img/structure/B13897450.png)

![Benzenamine, 5-[(1Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy-](/img/structure/B13897465.png)

![4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium](/img/structure/B13897474.png)



![(7S)-5-azaspiro[2.4]heptan-7-ol;hydrochloride](/img/structure/B13897496.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide](/img/structure/B13897499.png)


